

Application Notes and Protocols for CA-170 in Preclinical Animal Studies

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Compound of Interest

Compound Name: COR170

Cat. No.: B1669433

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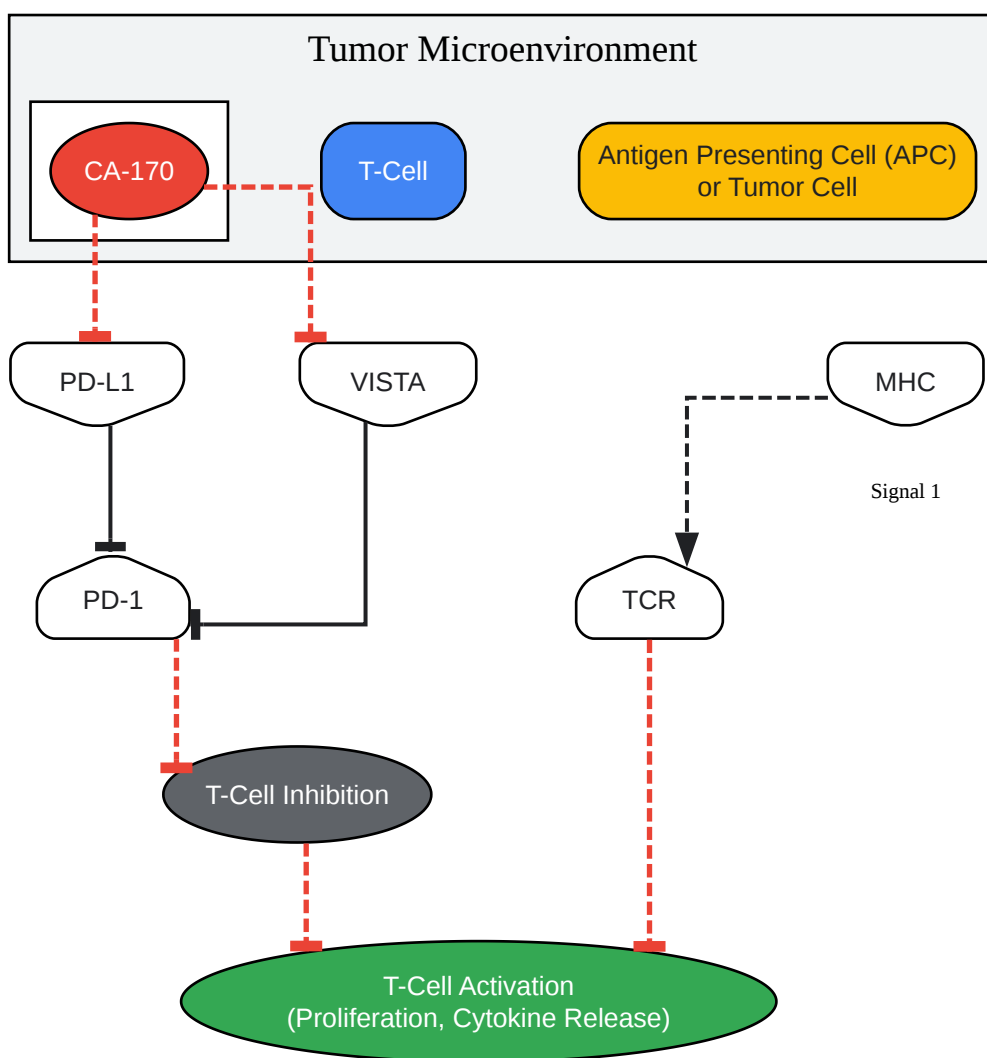
For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1] Preclinical studies in various syngeneic mouse tumor models have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents.[2][3] These notes provide a summary of dosing and administration protocols derived from publicly available animal studies to guide researchers in designing their own in vivo experiments.

Mechanism of Action: Dual PD-L1 and VISTA Inhibition

CA-170 is designed to disrupt the signaling of two distinct immune checkpoint pathways. It targets both PD-L1 and VISTA, which are implicated in the suppression of T-cell activity within the tumor microenvironment.[1] The proposed mechanism for its interaction with the PD-1/PD-L1 pathway involves the formation of a defective ternary complex, which blocks PD-L1 signaling without preventing the assembly of the PD-1:PD-L1 complex itself.[3] This dual targeting strategy is based on preclinical evidence suggesting that blocking both pathways can result in enhanced anti-tumor activity compared to targeting either pathway alone.



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Caption: CA-170 signaling pathway. (Max Width: 760px)

Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies have been conducted in mice and monkeys, revealing key parameters for this orally administered agent.

Parameter	Mouse	Cynomolgus Monkey	Reference
Oral Bioavailability	~40%	<10%	[4]
Plasma Half-life ($t_{1/2}$)	~0.5 hours	~3.25 - 4.0 hours	[4]

Dosing and Administration in Mouse Tumor Models

CA-170 has been evaluated in several syngeneic mouse tumor models. Administration is consistently via the oral route (PO), typically as a once-daily (QD) regimen.

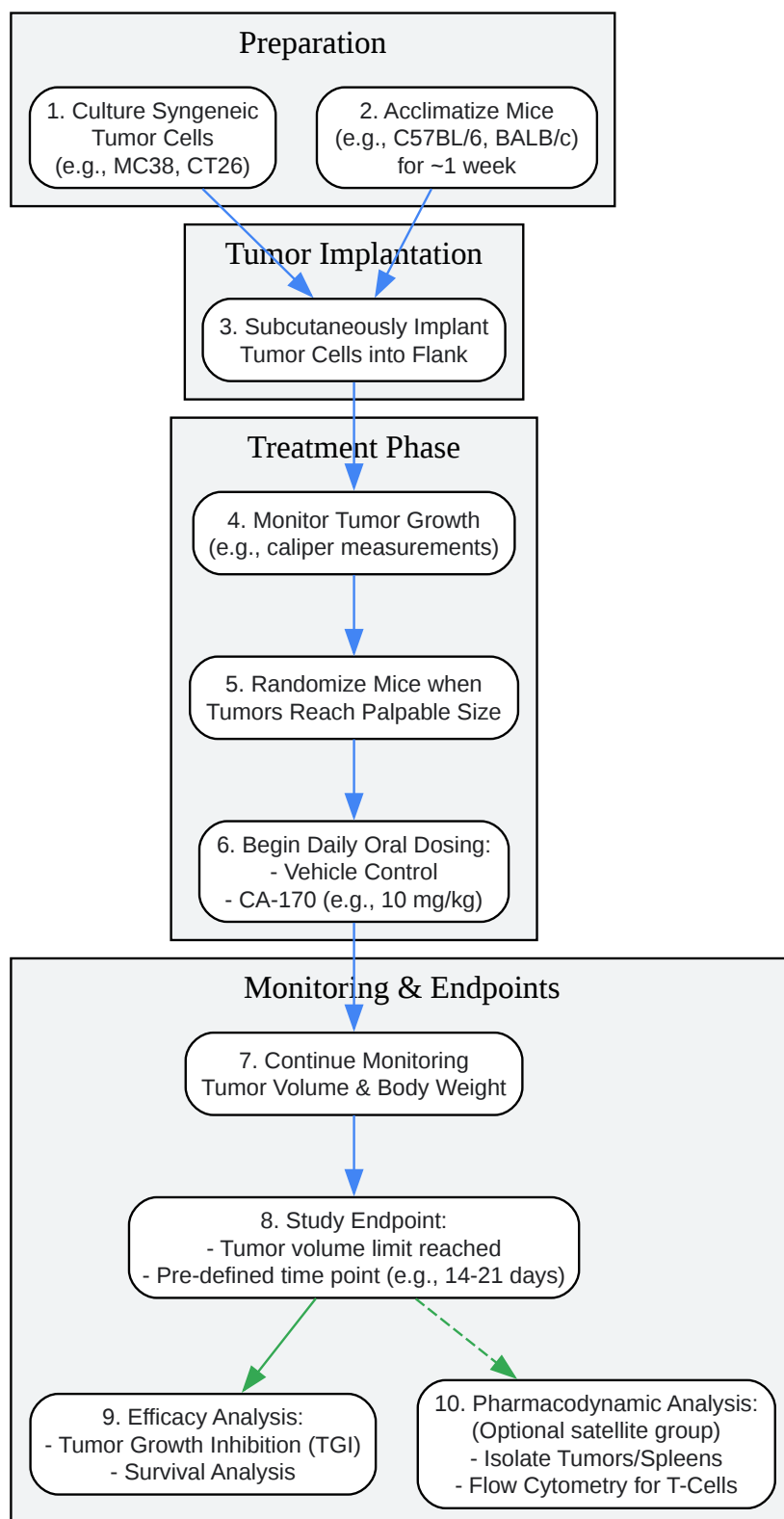
Animal Model	Mouse Strain	Dose (mg/kg/day)	Dosing Schedule	Reference
MC38 (Colon Carcinoma)	C57BL/6	10	QD for 14 days, starting Day 5 post-implant	[2]
CT26 (Colon Carcinoma)	BALB/c	3, 10	QD	[2]
CT26 (Colon Carcinoma)	BALB/c	10	QD for 5 days (for PD analysis)	
B16/F10 (Melanoma Metastasis)	C57BL/6	10	QD for 14 days, starting Day 1 post-injection	[2]
B16/F1 (Melanoma)	Not Specified	10, 100	QD	[5]

Note on Safety: In preclinical toxicology studies, CA-170 was reported to be safe, with a No Observed Adverse Effect Level (NOAEL) of >1000 mg/kg/day following 28 consecutive days of oral administration in rodents.[\[1\]](#)

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in Syngeneic Mouse Models

This protocol provides a generalized workflow for assessing the anti-tumor efficacy of orally administered CA-170.



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Caption: General workflow for a CA-170 in vivo efficacy study. (Max Width: 760px)

Materials:

- Syngeneic tumor cell line (e.g., MC38, CT26) and appropriate culture medium.
- Immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26), 6-8 weeks old.
- CA-170 compound.
- Vehicle for oral formulation. Note: The specific vehicle for CA-170 is not consistently reported in the literature. A common vehicle for oral gavage in mice is 0.5% methylcellulose in sterile water, sometimes with a small amount of surfactant like Tween 80 (e.g., 0.1-0.2%) to aid suspension.[6] It is recommended to perform formulation suitability tests. One study noted the vehicle control for an MC38 experiment was water.[1]
- Oral gavage needles.
- Calipers for tumor measurement.

Procedure:

- Cell Culture: Culture tumor cells according to standard protocols to ensure they are in the logarithmic growth phase and have high viability for implantation.
- Tumor Implantation: Harvest and resuspend cells in a sterile, serum-free medium or PBS. Subcutaneously inject the appropriate number of cells (typically $0.5-1.0 \times 10^6$) in a small volume (~100 μ L) into the flank of the mice.
- Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days after implantation. Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment groups (e.g., Vehicle control, CA-170 10 mg/kg).
- Drug Administration:
 - Prepare a fresh formulation of CA-170 in the chosen vehicle each day or according to its stability.

- Administer the formulation once daily via oral gavage. The volume is typically 100-200 μ L per mouse (or 10 mL/kg).
- Administer the vehicle alone to the control group.
- Efficacy Assessment: Continue daily dosing and tumor measurements for the duration of the study (e.g., 14-21 days). Monitor animal health and body weight as indicators of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Data on tumor growth inhibition (TGI) and survival can be collected.

Protocol 2: Pharmacodynamic (PD) Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the analysis of T-cell activation markers in tumors from CA-170 treated mice, typically performed on a satellite group of animals from an efficacy study.

Materials:

- Tumors harvested from vehicle- and CA-170-treated mice.
- RPMI medium, fetal bovine serum (FBS), collagenase, DNase.
- 70 μ m cell strainers.
- Red blood cell lysis buffer.
- FACS buffer (PBS + 2% FBS).
- Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -Ki67, -OX-40, -Granzyme B, -IFN- γ).
- Intracellular staining buffer kit.
- Flow cytometer.

Procedure:

- Tumor Dissociation:
 - Following a short treatment course (e.g., 5-7 days of daily dosing), euthanize mice and surgically excise tumors.
 - Mince the tumors into small pieces in a petri dish containing RPMI.
 - Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
- Single-Cell Suspension:
 - Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
 - Lyse red blood cells using a lysis buffer.
 - Wash the cells with FACS buffer and perform a cell count.
- Surface Staining:
 - Resuspend cells in FACS buffer.
 - Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, OX-40).
 - Incubate for 30 minutes on ice, protected from light.
 - Wash the cells twice with FACS buffer.
- Intracellular Staining (for Ki67, Granzyme B, IFN-γ):
 - Fix and permeabilize the cells using a commercial intracellular staining kit according to the manufacturer's instructions.
 - Add antibodies for intracellular targets (e.g., anti-Ki67, anti-Granzyme B, anti-IFN-γ).
 - Incubate as recommended, protected from light.
 - Wash the cells.

- Flow Cytometry:
 - Resuspend the final cell pellet in FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to quantify the percentage and activation status of CD4+ and CD8+ T-cell populations within the tumor (gating on CD45+ leukocytes first). Studies have shown that oral administration of CA-170 leads to an increased proliferation (Ki67+) and activation (OX-40+) of both CD4+ and CD8+ T-cells in the tumor.

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